molecular formula C18H18ClNO2S B2476893 N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine CAS No. 338777-70-1

N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine

Cat. No. B2476893
M. Wt: 347.86
InChI Key: XALLWRGTNHOFQL-AGJFMPELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine” is a complex organic compound. It contains a sulfonyl group attached to a 4-chlorophenyl group and a 1,3-butadienyl group, which is further attached to a dimethylamine group. This suggests that it might have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group, the 4-chlorophenyl group, and the 1,3-butadienyl group would likely give this compound a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the sulfonyl group, the 4-chlorophenyl group, and the 1,3-butadienyl group. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Organic Chemistry Applications

  • Reactions with Chlorosulfonic Acid : N-Phenylmaltimide reacts with chlorosulfonic acid, leading to various sulfonamides, which is crucial for creating diverse chemical structures (Cremlyn & Nunes, 1987).
  • Formation of Solvatochromic Dyes : Incorporation of a dimethylamino group in certain molecular structures leads to strong solvent-dependent fluorescence, useful in creating fluorescent molecular probes for biological studies (Diwu et al., 1997).
  • Cycloadditions in Synthesis : N-Sulfonylamine demonstrates unique behavior in cycloadditions, essential for creating complex organic compounds with potential applications in various fields of chemistry (Tornus & Schaumann, 1996).

Medicinal Chemistry Applications

  • Synthesis of Antiviral Agents : Compounds derived from similar structures exhibit antiviral activities, suggesting potential applications in developing new pharmaceuticals (Chen et al., 2010).
  • Development of Molecular Probes : The solvatochromic properties of compounds containing dimethylamino groups are beneficial in the development of highly sensitive molecular probes for biological events and processes (Diwu et al., 1997).
  • Antimicrobial Activity : Novel derivatives containing similar structures have been synthesized and evaluated for antimicrobial activity, indicating their potential use in developing new antibacterial and antifungal agents (Apostol et al., 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. These could include its toxicity, flammability, and potential environmental impact .

properties

IUPAC Name

(1Z,3E)-2-(4-chlorophenyl)sulfonyl-N,N-dimethyl-4-phenylbuta-1,3-dien-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2S/c1-20(2)14-18(11-8-15-6-4-3-5-7-15)23(21,22)17-12-9-16(19)10-13-17/h3-14H,1-2H3/b11-8+,18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALLWRGTNHOFQL-AGJFMPELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C=C/C1=CC=CC=C1)\S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine

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